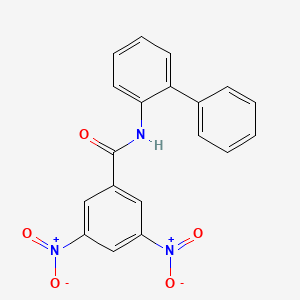

N-2-biphenylyl-3,5-dinitrobenzamide

Description

Properties

IUPAC Name |

3,5-dinitro-N-(2-phenylphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O5/c23-19(14-10-15(21(24)25)12-16(11-14)22(26)27)20-18-9-5-4-8-17(18)13-6-2-1-3-7-13/h1-12H,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRVXRLNSGDFSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

*Estimated data for the target compound based on structural analogs.

Key Observations :

- Electron-withdrawing groups (e.g., nitro, bromo, trifluoromethyl) increase electrophilicity and reactivity, while alkyl chains (e.g., n-butyl) or amino groups modulate solubility and bioavailability .

Physicochemical Properties

Table 2: Estimated Physicochemical Parameters

*LogP values estimated using Open Babel software or substituent contributions .

Key Observations :

- The 2-biphenylyl group increases LogP compared to smaller substituents (e.g., methyl in Dinitolmide), suggesting higher membrane permeability but lower aqueous solubility.

- The amino group in 4-amino-3,5-dinitrobenzamide reduces LogP and enhances solubility, making it more suitable for pharmaceutical formulations .

Inferences for N-2-Biphenylyl-3,5-Dinitrobenzamide :

- The biphenylyl group may enhance interactions with aromatic residues in biological targets, such as enzyme active sites or G-protein-coupled receptors, similar to CPI1147’s role in neurological drug intermediates .

Q & A

Q. What are the recommended synthetic routes for N-2-biphenylyl-3,5-dinitrobenzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step coupling reactions. For example, a protocol analogous to uses a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide hydrochloride) in a 3:1 acetonitrile:water solvent system under room temperature for 72 hours. Post-reaction, extraction with chloroform and crystallization from methanol:water (4:1) yields ~75% pure product. Optimizing solvent ratios, reaction time, and purification methods (e.g., column chromatography for intermediates) ensures efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing N-2-biphenylyl-3,5-dinitrobenzamide?

Essential techniques include:

- 1H/13C NMR : To confirm regiochemistry and substituent effects (e.g., nitro group deshielding in aromatic regions) .

- IR spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and nitro symmetric/asymmetric vibrations (~1520, 1350 cm⁻¹).

- Single-crystal X-ray diffraction : Resolves molecular geometry and packing. SHELXL ( ) is recommended for refinement, especially for high-resolution data .

Q. How can intermediate purity be ensured during synthesis?

Use thin-layer chromatography (TLC) to monitor reaction progress. Purify intermediates via recrystallization or flash chromatography. Elemental analysis (C, H, N) and mass spectrometry (HRMS) validate purity before proceeding to subsequent steps .

Advanced Research Questions

Q. What computational strategies predict the biological activity of N-2-biphenylyl-3,5-dinitrobenzamide?

Molecular docking (AutoDock, Schrödinger) simulates interactions with targets like enzymes or receptors. applied similar methods to analyze BH3-mimetic specificity. Key parameters include binding affinity (ΔG), hydrogen bonding, and hydrophobic interactions. Follow with molecular dynamics (MD) simulations (e.g., GROMACS) to assess complex stability .

Q. How can structural contradictions in crystallographic data be resolved?

For ambiguous electron density or disorder:

- Refine using SHELXL with TWIN and BASF commands ( ).

- Validate against spectroscopic data (e.g., NMR NOE for stereochemistry).

- Test alternative space groups (e.g., P21/c vs. P212121) to minimize R-factor discrepancies .

Q. What experimental designs evaluate antimicrobial efficacy?

- Minimum Inhibitory Concentration (MIC) assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., biphenyl vs. pyridyl) to correlate structural features with activity. used this approach for dinitrobenzamide analogues .

Q. How to address reproducibility challenges in synthesis?

- Standardize solvents (HPLC-grade) and catalysts (e.g., EDC·HCl from the same supplier).

- Document reaction parameters (temperature, humidity) meticulously.

- For moisture-sensitive steps, use inert atmospheres (N2/Ar) and anhydrous solvents .

Q. What strategies mitigate toxicity in biological studies?

- Perform cytotoxicity assays (e.g., MTT on mammalian cell lines) early in development.

- Modify functional groups (e.g., replace nitro with methoxy) to reduce reactive oxygen species (ROS) generation while retaining activity .

Data Contradiction and Validation

Q. How should conflicting bioactivity data between studies be analyzed?

Q. What practices prevent retraction risks in structural studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.